BenchChemオンラインストアへようこそ!

N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

Procure CAS 1798039-42-5 to access the under-explored 2-carboxamide regioisomer of the 2,3-dihydrobenzo[b][1,4]dioxine scaffold. This compound is differentiated by its 2-methoxy-2-phenylbutyl side chain, a sterically hindered quaternary ether absent from published ROCK2 and D3 ligands. It enables composition-of-matter patenting distinct from existing 5- and 6-carboxamide IP, and its elevated clogP (~3.1) makes it a promising candidate for CNS or intracellular target screening. Sourced exclusively as a custom synthesis research tool.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 1798039-42-5
Cat. No. B2683447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
CAS1798039-42-5
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCCC(CNC(=O)C1COC2=CC=CC=C2O1)(C3=CC=CC=C3)OC
InChIInChI=1S/C20H23NO4/c1-3-20(23-2,15-9-5-4-6-10-15)14-21-19(22)18-13-24-16-11-7-8-12-17(16)25-18/h4-12,18H,3,13-14H2,1-2H3,(H,21,22)
InChIKeyGXTZBRDUYITYTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1798039-42-5 – N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: Structural and Procurement Overview


N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1798039‑42‑5) is a synthetic small‑molecule amide built on the 2,3‑dihydrobenzo[b][1,4]dioxine‑2‑carboxamide scaffold. This core, a bicyclic benzodioxane, is a privileged pharmacophore in medicinal chemistry, appearing in inhibitors of kinases (ROCK2), GPCRs (dopamine D3), MAO‑B, and PARP1 [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The compound’s amide side‑chain incorporates a quaternary‑centre 2‑methoxy‑2‑phenylbutyl group, a structural feature that distinguishes it from commonly explored N‑aryl, N‑heteroaryl, and N‑alkylpiperazinyl analogues. This unique substitution pattern can alter lipophilicity, hydrogen‑bonding capacity, and target engagement profiles relative to other members of the 2‑carboxamide series.

Why Generic Substitution Fails for N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide


Within the 2,3‑dihydrobenzo[b][1,4]dioxine‑2‑carboxamide chemotype, the nature of the amide N‑substituent is the dominant driver of biological target engagement. Published SAR studies on analogues that share this core show that potency and selectivity shift by orders of magnitude depending on the side‑chain. For example, N‑heteroaryl‑thiazole derivatives are nanomolar ROCK2 inhibitors (IC₅₀ = 7.2 nM) [REFS‑1], while an N‑arylpiperazine‑butyl analogue is a sub‑nanomolar dopamine D3 antagonist (Kᵢ = 2.16 nM) [REFS‑2]. In contrast, the 2‑methoxy‑2‑phenylbutyl side‑chain present in CAS 1798039‑42‑5 introduces a sterically hindered quaternary ether, distinct from any published active analogues. This structural divergence makes it impossible to predict performance or interchange this compound with any other off‑the‑shelf 2‑carboxamide derivative; each must be evaluated on its own quantitative merit.

Quantitative Differentiation Evidence for N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (1798039‑42‑5)


Lipophilic Character Divergence vs. Known 2‑Carboxamide Inhibitors

The 2‑methoxy‑2‑phenylbutyl side‑chain of CAS 1798039‑42‑5 is predicted to elevate the compound’s lipophilicity (clogP) substantially above that of representative bioactive 2‑carboxamide analogues. This increased clogP may enhance membrane permeability but also increase non‑specific binding, a trade‑off that demands prospective evaluation. In a class‑level analysis, ROCK2‑IN‑8 (N‑thiazolyl derivative, clogP ≈ 3.0) and the dopamine D3 antagonist‑2 (clogP ≈ 4.2) bracket a range that the target compound is expected to exceed based on its additional quaternary‑carbon alkyl‑aryl character [REFS‑1][REFS‑2][REFS‑3].

Lipophilicity Drug-likeness Physicochemical profiling

Kinase Selectivity Landscape: Potential Differentiation from ROCK2 and Other Kinase‑Targeted 2‑Carboxamides

The only kinase‑annotated 2‑carboxamide analogue with quantitative data is ROCK2‑IN‑8, which inhibits ROCK2 with an IC₅₀ of 7.2 nM [REFS‑1]. However, ROCK2‑IN‑8 achieves this potency through a specific N‑(pyridinylthiazole) motif that engages the kinase hinge region via bi‑dentate hydrogen bonds. The N‑(2‑methoxy‑2‑phenylbutyl) group of CAS 1798039‑42‑5 lacks both the thiazole and pyridine rings required for this binding mode. Therefore, while no direct kinase profiling data exist for the target compound, it cannot be assumed to share the kinase activity of ROCK2‑IN‑8; its selectivity fingerprint is expected to be entirely distinct.

Kinase inhibition ROCK2 Selectivity profiling

Regioisomer Differentiation: 2‑Carboxamide vs. 5‑ and 6‑Carboxamide Benzodioxane Series

Published benzodioxane carboxamide inhibitors fall predominantly into 5‑carboxamide and 6‑carboxamide regioisomeric series. The 5‑carboxamide PARP1 inhibitor program identified a lead (compound 4) with IC₅₀ = 5.8 μM and an optimized analogue (49) with IC₅₀ = 0.082 μM [REFS‑1]. The 6‑carboxamide MAO‑B inhibitor series yielded compound 1l with IC₅₀ = 0.0083 μM and >4819‑fold selectivity over MAO‑A [REFS‑2]. CAS 1798039‑42‑5 is a 2‑carboxamide regioisomer, placing the carboxamide directly on the dioxane ring carbon‑2 rather than on the aromatic ring. This positional shift alters both the electronic environment of the amide and the exit‑vector geometry of the side‑chain, fundamentally differentiating it from the 5‑ and 6‑substituted series.

Regiochemistry Structure-Activity Relationship Scaffold comparison

Hydrogen‑Bond Donor/Acceptor Profile vs. GPCR‑Targeted 2‑Carboxamide Analogues

The dopamine D3 antagonist‑2 (2‑carboxamide core, N‑dichlorophenylpiperazinylbutyl side‑chain) achieves high affinity (Kᵢ = 2.16 nM) for the D3 receptor through a bitopic binding mode requiring both the lipophilic dichlorophenyl group and the protonatable piperazine nitrogen [REFS‑1]. The target compound’s N‑(2‑methoxy‑2‑phenylbutyl) group replaces the basic piperazine with a neutral ether oxygen, eliminating the critical cationic centre. This modification is predicted to abolish D3 receptor engagement while potentially enabling interactions with non‑classical GPCR binding sites or non‑GPCR targets.

GPCR Dopamine receptor Hydrogen bonding Pharmacophore

Recommended Application Scenarios for N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS 1798039‑42‑5)


Scaffold‑Hopping and IP Diversification in Benzodioxane‑Based Drug Discovery

The 2‑carboxamide regioisomer of the benzodioxane scaffold is significantly under‑represented relative to the heavily patented 5‑ and 6‑carboxamide series (e.g., PARP1 inhibitors with IC₅₀ values from 5.8 μM down to 0.082 μM [REFS‑1], and MAO‑B inhibitors with IC₅₀ = 0.0083 μM [REFS‑2]). Procuring CAS 1798039‑42‑5 provides access to this novel regioisomeric space for establishing composition‑of‑matter patent positions distinct from existing benzodioxane IP.

Physicochemical Property Screening for CNS or Anti‑Infective Programmes

The predicted elevated clogP of the 2‑methoxy‑2‑phenylbutyl derivative suggests enhanced membrane permeability, a desirable trait for CNS‑penetrant candidates or anti‑infective compounds targeting intracellular pathogens. Researchers can benchmark its experimental logD₇.₄ and PAMPA permeability against known 2‑carboxamide analogues (ROCK2‑IN‑8, clogP ≈ 3.0; D3 antagonist‑2, clogP ≈ 4.2) [REFS‑3][REFS‑4] to validate the lipophilicity differentiation hypothesis established in Section 3.

Selectivity Profiling Against Kinase and GPCR Panels

Because the 2‑methoxy‑2‑phenylbutyl side‑chain lacks both the hinge‑binding heterocycles required for ROCK2 inhibition (IC₅₀ = 7.2 nM for ROCK2‑IN‑8 [REFS‑5]) and the basic amine required for dopamine D3 binding (Kᵢ = 2.16 nM for D3 antagonist‑2 [REFS‑6]), CAS 1798039‑42‑5 is expected to exhibit a distinct selectivity profile. Its use as a negative control or as a phenotypic screening probe can help deconvolute target engagement pathways in kinase‑ and GPCR‑focused programmes.

Building Block for Focused Library Synthesis

The 2,3‑dihydrobenzo[b][1,4]dioxine‑2‑carboxylic acid precursor (CAS 33070‑04‑1) is commercially accessible [REFS‑7]. CAS 1798039‑42‑5 can serve as a reference standard for validating amide coupling conditions and as a starting material for further N‑functionalisation, enabling the rapid generation of compound arrays for SAR exploration around the under‑studied 2‑carboxamide vector.

Quote Request

Request a Quote for N-(2-methoxy-2-phenylbutyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.